molecular formula C13H8Cl2FNO B270726 2,4-dichloro-N-(3-fluorophenyl)benzamide

2,4-dichloro-N-(3-fluorophenyl)benzamide

Cat. No. B270726
M. Wt: 284.11 g/mol
InChI Key: ZWUHQJDAEGQITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(3-fluorophenyl)benzamide, also known as DCFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamides and is widely used in the field of pharmacology and biochemistry.

Scientific Research Applications

DCF is widely used in scientific research as a tool to study the mechanism of action of various drugs and biochemical pathways. It has been shown to inhibit the activity of a class of enzymes called protein kinases, which play a critical role in cell signaling and regulation. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Mechanism of Action

DCF works by binding to the ATP-binding pocket of protein kinases, thereby preventing the transfer of phosphate groups from ATP to the target protein. This inhibition leads to a decrease in the activity of the target protein and can result in changes in cellular processes.
Biochemical and Physiological Effects:
DCF has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

DCF is a useful tool for studying the mechanism of action of various drugs and biochemical pathways. It is relatively easy to synthesize and has a high degree of purity. However, DCF can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of DCF in scientific research. One area of interest is the development of new drugs that target protein kinases, which could have applications in the treatment of cancer and other diseases. Another area of interest is the study of the role of protein kinases in various cellular processes, which could lead to a better understanding of disease mechanisms and the development of new therapies.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(3-fluorophenyl)benzamide is a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to produce this compound.

properties

Molecular Formula

C13H8Cl2FNO

Molecular Weight

284.11 g/mol

IUPAC Name

2,4-dichloro-N-(3-fluorophenyl)benzamide

InChI

InChI=1S/C13H8Cl2FNO/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18)

InChI Key

ZWUHQJDAEGQITQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.